molecular formula C7H8ClN5S B2930896 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946823-65-9

5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2930896
CAS No.: 1946823-65-9
M. Wt: 229.69
InChI Key: XBSFDUINTNRWSQ-UHFFFAOYSA-N
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Description

5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiadiazole ring, leading to the formation of dihydrothiadiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its antimicrobial and anticancer properties.

Mechanism of Action

The exact mechanism of action for 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. These interactions can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
  • 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both a chloro and an ethyl group on the pyrazole ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-(4-chloro-1-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5S/c1-2-13-3-4(8)5(12-13)6-10-11-7(9)14-6/h3H,2H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSFDUINTNRWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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